molecular formula C18H13NO4 B008456 Hallacridone CAS No. 109897-77-0

Hallacridone

Cat. No. B008456
M. Wt: 307.3 g/mol
InChI Key: GZVRDNACRGJZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hallacridone belongs to the class of organic compounds known as acridones. These are acridines containing a ketone group attached to the C9 carbon atom of the acridine moiety. Hallacridone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, hallacridone is primarily located in the membrane (predicted from logP). Outside of the human body, hallacridone can be found in herbs and spices. This makes hallacridone a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antiviral Properties

  • Antiviral Applications : 5-Chloro-1,3-dihydroxyacridone, a hallacridone derivative, shows significant antiviral properties against herpes simplex virus (HSV). It interferes with the assembly and maturation of HSV, particularly affecting capsid production and virion morphogenesis. This compound inhibits steps of HSV assembly, resulting in reduced levels of capsids and encapsidated DNA (Akanitapichat & Bastow, 2002).

Anticancer and Antitumor Applications

  • Anticancer and Antitumor Activities : Acridine/acridone derivatives, including hallacridone, have shown promising results as antitumor agents. These compounds exhibit diverse biological activities, including antitumoral effects, and have potential clinical applications in cancer treatment. The anticancer properties of acridone derivatives are of significant interest for the development of new therapeutic agents (Gensicka-Kowalewska et al., 2017).

Neurological Research

  • Alzheimer's Disease Treatment : Acridone-based compounds have been studied for their potential in treating Alzheimer's disease. These compounds, including certain derivatives of hallacridone, have been evaluated for their acetylcholinesterase inhibitory activities. Such research is essential for developing new treatments for neurodegenerative diseases like Alzheimer's (El-gizawy et al., 2018).

Antibacterial Properties

  • Antibacterial Applications : The acridine chromophore, a key component of hallacridone, has been identified as a potent antibacterial agent. Its use dates back to the early 20th century, and recent studies have highlighted its effectiveness against various bacterial infections. The renewed interest in acridine derivatives, like hallacridone, is due to the increasing prevalence of drug-resistant bacterial infections (Wainwright, 2001).

properties

CAS RN

109897-77-0

Product Name

Hallacridone

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

2-acetyl-5-hydroxy-11-methylfuro[2,3-c]acridin-6-one

InChI

InChI=1S/C18H13NO4/c1-9(20)14-7-11-15(23-14)8-13(21)16-17(11)19(2)12-6-4-3-5-10(12)18(16)22/h3-8,21H,1-2H3

InChI Key

GZVRDNACRGJZNW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O

melting_point

295-298°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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